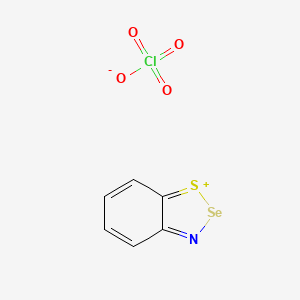![molecular formula C19H21NO5 B14355348 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate CAS No. 90234-47-2](/img/structure/B14355348.png)
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethoxybenzoyl group, a methoxyphenyl group, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 3-ethoxybenzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then reacted with methylamine to form the ethoxybenzoyl methylamine intermediate.
Coupling with Methoxyphenyl Acetate: The final step involves the coupling of the ethoxybenzoyl methylamine intermediate with 2-methoxyphenyl acetate under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-Methoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(ethyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-ethoxyphenyl acetate
Uniqueness
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methoxy groups, along with the acetate moiety, imparts distinct chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90234-47-2 |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
[5-[(3-ethoxybenzoyl)-methylamino]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H21NO5/c1-5-24-16-8-6-7-14(11-16)19(22)20(3)15-9-10-17(23-4)18(12-15)25-13(2)21/h6-12H,5H2,1-4H3 |
Clé InChI |
ICXSZXPIETVXKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


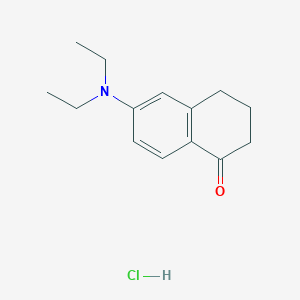

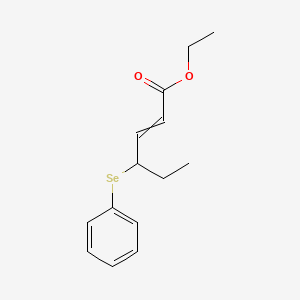
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
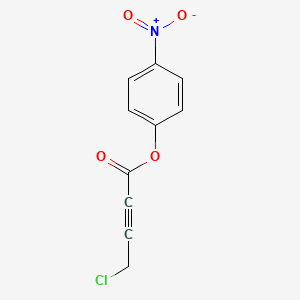
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
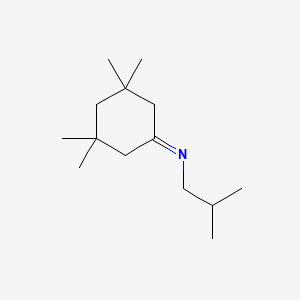
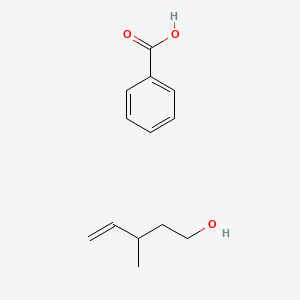
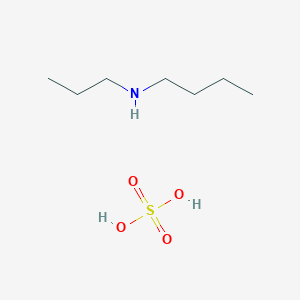
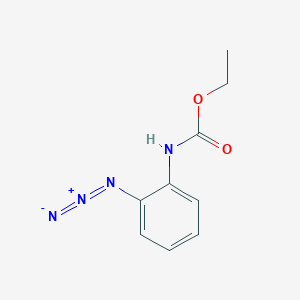
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
